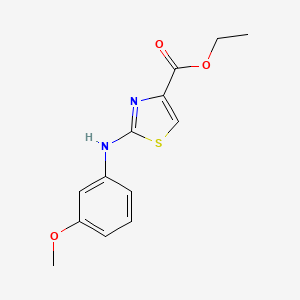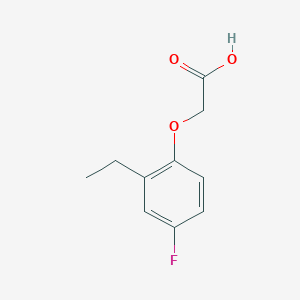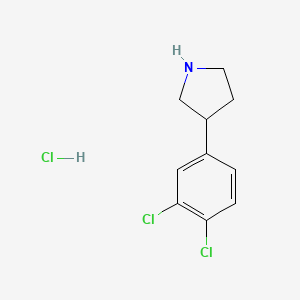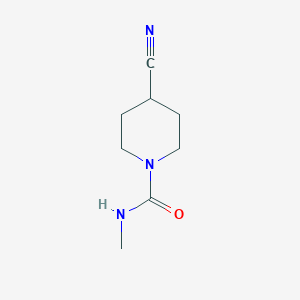![molecular formula C11H14BrN B1405909 N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine CAS No. 1542858-27-4](/img/structure/B1405909.png)
N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine
Descripción general
Descripción
N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine, also known as BMPMA, is a cyclopropanamine derivative which has become increasingly popular in recent years due to its potential applications in synthetic organic chemistry and materials science. BMPMA is a versatile molecule which can be used in a variety of ways, including as a reagent for the synthesis of other molecules and as a precursor for the synthesis of other materials.
Aplicaciones Científicas De Investigación
Cyclopropanamine Compounds in Disease Treatment
N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine is a part of the cyclopropanamine compounds family, which has significant implications in treating various disease states, including schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. These compounds function as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme crucial in histone methylation and gene expression regulation. LSD1 inhibition leads to increased methylation of histone 3, influencing gene expression alterations linked to the above-mentioned diseases (Blass, 2016).
Application in Synthesis Processes
These compounds are utilized in complex synthesis processes in organic chemistry. For instance, they are involved in the preparation of diverse cyclopropylideneacetates, which serve as multifunctional building blocks in organic synthesis. This application underscores their significance in creating complex molecular structures for various research and industrial purposes (Limbach et al., 2004).
Involvement in Bioactivity Studies
Cyclopropanamine derivatives, including N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine, have been studied for their bioactivity. This includes exploring their inhibitory action on enzymes like carbonic anhydrase and acetylcholinesterase, which are relevant in treating diseases such as Alzheimer's and Parkinson's. Such studies highlight the potential therapeutic applications of these compounds (Boztaş et al., 2019).
Role in Analytical Characterization and Drug Discovery
In the field of drug discovery and development, these cyclopropanamine compounds are characterized analytically for their physical and chemical properties, which is crucial for understanding their interaction with biological systems and potential as therapeutic agents. This includes studies on their binding affinity, metabolic pathways, and efficacy (Brandt et al., 2017).
Antiviral and Antimicrobial Research
Research on cyclopropanamine derivatives also extends to their antiviral and antimicrobial properties. Studies have been conducted to evaluate their effectiveness against various viruses and bacteria, contributing to the development of new antimicrobial and antiviral agents (Zhou et al., 2004).
Propiedades
IUPAC Name |
N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-8-2-5-11(12)9(6-8)7-13-10-3-4-10/h2,5-6,10,13H,3-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHGNCAVLTWLSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2,5-Bis(trifluoromethyl)phenyl]-ethanimidamide hydrochloride](/img/structure/B1405826.png)
![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B1405827.png)
![Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1405829.png)
![3-(Tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B1405830.png)






![Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate](/img/structure/B1405843.png)
![1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo-](/img/structure/B1405845.png)

